molecular formula C10H16F3NO3 B12852530 Butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate CAS No. 54986-68-4

Butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate

Cat. No.: B12852530
CAS No.: 54986-68-4
M. Wt: 255.23 g/mol
InChI Key: JNMMVOUZYLQNKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sec-butyl 2-[(trifluoroacetyl)amino]butanoate is an organic compound with the molecular formula C10H16F3NO3. It is an ester derivative, characterized by the presence of a sec-butyl group and a trifluoroacetylamino group attached to a butanoate backbone . Esters like this compound are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sec-butyl 2-[(trifluoroacetyl)amino]butanoate typically involves the esterification of 2-[(trifluoroacetyl)amino]butanoic acid with sec-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of sec-butyl 2-[(trifluoroacetyl)amino]butanoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Sec-butyl 2-[(trifluoroacetyl)amino]butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sec-butyl 2-[(trifluoroacetyl)amino]butanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sec-butyl 2-[(trifluoroacetyl)amino]butanoate involves its interaction with specific molecular targets. The trifluoroacetyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. The ester group can also undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Sec-butyl 2-[(trifluoroacetyl)amino]butanoate can be compared with other similar compounds, such as:

    Ethyl 2-[(trifluoroacetyl)amino]butanoate: Similar structure but with an ethyl group instead of a sec-butyl group.

    Methyl 2-[(trifluoroacetyl)amino]butanoate: Contains a methyl group instead of a sec-butyl group.

    Isopropyl 2-[(trifluoroacetyl)amino]butanoate: Features an isopropyl group instead of a sec-butyl group.

The uniqueness of sec-butyl 2-[(trifluoroacetyl)amino]butanoate lies in its specific sec-butyl group, which can influence its reactivity and interactions with biological targets .

Biological Activity

Butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate, a synthetic organic compound, exhibits significant potential in various biological applications due to its unique structural features. This compound belongs to the class of amino acid derivatives and is characterized by the presence of a trifluoroacetyl group, which enhances its lipophilicity and may influence its biological activity. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

  • Molecular Formula : C₁₀H₁₆F₃NO₃
  • Molecular Weight : 255.23 g/mol
  • CAS Number : 54986-68-4
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Antioxidant Activity
    • Compounds with similar structures have demonstrated significant antioxidant properties. For instance, studies on butanol extracts from mushrooms have shown high radical scavenging activity, suggesting that derivatives like this compound may possess similar capabilities due to their chemical structure .
  • Anti-inflammatory Effects
    • The presence of the trifluoroacetyl moiety may contribute to anti-inflammatory activities. Research on related amino acid derivatives has indicated their potential to inhibit nitric oxide production in inflammatory models .
  • Antidiabetic Potential
    • Similar compounds have been evaluated for their antidiabetic properties through mechanisms such as inhibition of α-amylase activity. Given the structural similarities, this compound could be investigated for similar effects.

The synthesis of this compound typically involves the esterification of 2-[(trifluoroacetyl)amino]butanoic acid with sec-butyl alcohol under acidic conditions. This process not only yields the desired compound but also influences its biological properties through the formation of specific functional groups that interact with biological targets.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Properties
ButanamideSimple amide derived from butanoic acidBasic structure without fluorinated groups
TrifluoroacetylalanineAmino acid derivative with trifluoroacetylDirectly involved in protein synthesis
Ethyl 4-(trifluoroacetyl)aminobutanoateEthyl ester variantDifferent ester group affecting solubility

This compound stands out due to its specific combination of functionalities that may enhance its biological activity compared to simpler analogs.

Case Studies and Research Findings

  • In Vitro Studies : Investigations into the pharmacological effects of amino acid derivatives have shown promising results in terms of cytotoxicity against various cancer cell lines. For instance, studies on related trifluoromethyl compounds indicate potential growth inhibition in cellular models .
  • In Silico Analysis : Computational studies have been conducted to predict the binding affinity and interaction mechanisms of this compound with target proteins involved in metabolic pathways. Such analyses can provide insights into its therapeutic potential and guide further experimental validation.

Properties

CAS No.

54986-68-4

Molecular Formula

C10H16F3NO3

Molecular Weight

255.23 g/mol

IUPAC Name

butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate

InChI

InChI=1S/C10H16F3NO3/c1-4-6(3)17-8(15)7(5-2)14-9(16)10(11,12)13/h6-7H,4-5H2,1-3H3,(H,14,16)

InChI Key

JNMMVOUZYLQNKB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)C(CC)NC(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.